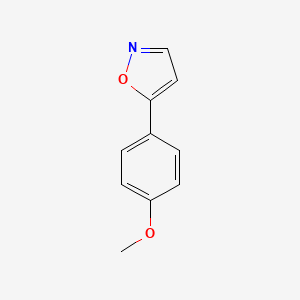

5-(4-Methoxyphenyl)isoxazole

Descripción general

Descripción

5-(4-Methoxyphenyl)isoxazole is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen atom and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse biological activities and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)isoxazole can be achieved through various methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the microwave-assisted one-pot synthesis from α-acetylenic γ-hydroxyaldehydes and hydroxylamine .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-free synthetic routes to minimize costs and environmental impact .

Análisis De Reacciones Químicas

Types of Reactions

5-(4-Methoxyphenyl)isoxazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the isoxazole ring, leading to the formation of new compounds.

Substitution: Substitution reactions, such as nucleophilic aromatic substitution, can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

5-(4-Methoxyphenyl)isoxazole serves as a crucial intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting anti-inflammatory and analgesic pathways. Research has demonstrated its potential in:

- Anti-inflammatory Activity: Studies indicate that this compound exhibits significant anti-inflammatory effects, making it a candidate for drug development aimed at treating inflammatory diseases .

- Analgesic Properties: Recent investigations have highlighted its efficacy in pain relief, with derivatives showing notable analgesic activity in animal models .

Biochemical Research

In biochemical studies, this compound is utilized to explore:

- Enzyme Inhibition: The compound plays a role in understanding enzyme interactions and inhibition mechanisms, which are critical for elucidating disease pathways .

- Receptor Interactions: It aids in studying receptor-ligand interactions, contributing to the knowledge of various biological processes and potential therapeutic targets .

Material Science

The unique chemical structure of this compound allows for its exploration in material science:

- Novel Materials Development: Researchers are investigating its application in creating polymers and coatings with specific electronic properties, which could lead to advancements in organic electronics and sensor technology .

- Antioxidant Properties: The compound's antioxidant capabilities are being studied for potential use in cosmetic formulations to enhance skin health by protecting against oxidative stress .

Agricultural Chemistry

In agricultural applications, this compound is being explored for:

- Agrochemical Development: It contributes to the formulation of effective pesticides and herbicides that enhance crop protection and yield. The compound's efficacy is particularly noted in developing environmentally friendly agrochemicals .

Analytical Chemistry

The compound is also significant in analytical chemistry:

- Method Development: It is employed in creating analytical methods for detecting and quantifying various substances, thereby improving the accuracy of chemical analyses .

Case Studies and Research Findings

Several studies have documented the applications of this compound:

Case Study: Analgesic Activity Evaluation

A study synthesized derivatives of this compound and evaluated their analgesic effects using the Eddy’s hot plate method. The results indicated that certain derivatives exhibited potent analgesic activity, significantly outperforming control compounds.

| Compound | Basal Reaction Time (Sec.) | Reaction Time at 120 min (Sec.) |

|---|---|---|

| Control (Gum Acacia) | 3.27±0.60 | 4.14±0.70 |

| BSM-IIIC | - | Significant analgesic activity |

| BSM-IIID | - | Moderate analgesic activity |

This data highlights the compound's potential as a lead structure for developing new analgesics .

Case Study: Antiproliferative Activity

Another study focused on synthesizing isoxazole derivatives for antiproliferative evaluation against lung cancer cell lines (A549). The synthesized compounds showed promising results with IC50 values lower than standard treatments like erlotinib.

| Compound | IC50 (μM) |

|---|---|

| Erlotinib | 25.06 |

| Compound 5a | 17.34 |

| Compound 5b | 18.32 |

These findings suggest that derivatives of this compound may offer new therapeutic options for cancer treatment .

Mecanismo De Acción

The mechanism of action of 5-(4-Methoxyphenyl)isoxazole involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 5-(4-Methoxyphenyl)isoxazole include other isoxazole derivatives such as:

- 5-(4-Methylphenyl)isoxazole

- 5-(4-Chlorophenyl)isoxazole

- 5-(4-Nitrophenyl)isoxazole

Uniqueness

What sets this compound apart from its analogs is its unique methoxy group at the para position of the phenyl ring. This substitution imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Actividad Biológica

5-(4-Methoxyphenyl)isoxazole is a compound belonging to the isoxazole family, which is known for its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a five-membered ring containing one nitrogen and one oxygen atom, along with a methoxy-substituted phenyl group. This structure enhances its lipophilicity and may influence its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound may exert its effects through:

- Enzyme Inhibition : It can inhibit key enzymes involved in inflammatory pathways, potentially leading to anti-inflammatory effects. For instance, it has shown activity against cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, making it a candidate for further studies in infectious diseases.

- Anticancer Properties : Preliminary studies suggest that derivatives of this compound may have antiproliferative effects against various cancer cell lines, including lung cancer .

1. Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been evaluated against various bacterial strains and shown efficacy comparable to standard antibiotics.

2. Anti-inflammatory Effects

The compound's ability to inhibit COX enzymes suggests potential use as an anti-inflammatory agent. In vitro studies have indicated that it can reduce the production of pro-inflammatory mediators in human cells .

3. Anticancer Activity

Research has highlighted its antiproliferative effects on cancer cell lines. For example, in a study involving A549 lung cancer cells, compounds derived from isoxazole exhibited IC50 values significantly lower than those of established chemotherapeutic agents like erlotinib, indicating promising anticancer potential .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against multiple bacterial strains | |

| Anti-inflammatory | Inhibits COX enzyme activity | |

| Anticancer | IC50 values lower than erlotinib in lung cancer |

Case Study: Antiproliferative Evaluation

In a recent study, several derivatives of this compound were synthesized and tested for their antiproliferative activity against A549 lung cancer cells. The results indicated that compounds showed significant cell death percentages over time, with some derivatives achieving higher efficacy than the control drug erlotinib.

- Table 2: Antiproliferative Activity Against A549 Cells

| Compound | % Cell Death at 24h | % Cell Death at 48h | % Cell Death at 72h |

|---|---|---|---|

| Erlotinib | 20.2 ± 0.1 | 41.3 ± 1.0 | 70.2 ± 1.0 |

| Compound A (5a) | 41.1 ± 1.0 | 62.1 ± 0.2 | 72.4 ± 2.1 |

| Compound B (5b) | 12.2 ± 1.9 | 56.2 ± 0.9 | 76.9 ± 1.6 |

Propiedades

IUPAC Name |

5-(4-methoxyphenyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-12-9-4-2-8(3-5-9)10-6-7-11-13-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDKBSQRNCPFCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70371577 | |

| Record name | 5-(4-Methoxyphenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3672-48-8 | |

| Record name | 5-(4-Methoxyphenyl)isoxazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3672-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Methoxyphenyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70371577 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.